Nonadecafluoro-9-iodononane
Overview
Description
. This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Nonadecafluoro-9-iodononane can be synthesized through the iodination of perfluorinated nonane. One common method involves the reaction of perfluorononane with iodine in the presence of a catalyst under controlled conditions . The reaction typically requires an inert atmosphere and elevated temperatures to ensure complete iodination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the stringent conditions required for the reaction. The product is then purified through distillation or other separation techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Nonadecafluoro-9-iodononane primarily undergoes substitution reactions due to the presence of the iodine atom. These reactions include nucleophilic substitution, where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines .
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), potassium cyanide (KCN), and various amines are commonly used.
Oxidation and Reduction: While less common, this compound can also undergo oxidation and reduction reactions under specific conditions.
Major Products Formed: The major products of these reactions depend on the nucleophile used. For instance, nucleophilic substitution with hydroxide yields perfluorononanol, while reaction with cyanide produces perfluorononyl cyanide .
Scientific Research Applications
Nonadecafluoro-9-iodononane has a wide range of applications in scientific research and industry:
Mechanism of Action
The mechanism of action of nonadecafluoro-9-iodononane is primarily based on its ability to undergo substitution reactions. The highly electronegative fluorine atoms create a strong electron-withdrawing effect, making the iodine atom susceptible to nucleophilic attack . This property is exploited in various chemical syntheses and industrial applications.
Comparison with Similar Compounds
- Perfluorooctyl iodide (C8F17I)
- Perfluorodecyl iodide (C10F21I)
- Perfluorododecyl iodide (C12F25I)
Comparison: Nonadecafluoro-9-iodononane is unique due to its longer carbon chain compared to similar compounds like perfluorooctyl iodide and perfluorodecyl iodide . This longer chain length imparts different physical properties, such as higher boiling points and increased hydrophobicity, making it suitable for specific applications where shorter-chain compounds may not be effective .
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-nonadecafluoro-9-iodononane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9F19I/c10-1(11,2(12,13)4(16,17)6(20,21)8(24,25)26)3(14,15)5(18,19)7(22,23)9(27,28)29 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCFEDCTRHSPLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9F19I | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060331 | |
Record name | Nonadecafluoro-9-Iodononane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
595.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
558-97-4 | |
Record name | 1-Iodoperfluorononane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=558-97-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nonane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-nonadecafluoro-9-iodo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000558974 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nonane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-nonadecafluoro-9-iodo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Nonadecafluoro-9-Iodononane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nonadecafluoro-9-iodononane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.364 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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